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5-Acetamidothiophene-2-sulfonyl fluoride Documentation Hub

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  • Product: 5-Acetamidothiophene-2-sulfonyl fluoride
  • CAS: 2247102-40-3

Core Science & Biosynthesis

Foundational

The Structure-Activity Relationship of Thiophene-Based Sulfonyl Fluorides: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the chemical nuances and biological implications of thiophene-based sulfonyl fluorides, offering a guide for researchers in the rational design of next-generation covalent inhibitors. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the chemical nuances and biological implications of thiophene-based sulfonyl fluorides, offering a guide for researchers in the rational design of next-generation covalent inhibitors.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Warhead

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules, capable of forming a stable bond with their biological target, offer distinct advantages in terms of prolonged pharmacodynamic effects and the ability to target proteins previously considered "undruggable."[1] Within this class of compounds, the strategic pairing of a thiophene nucleus with a sulfonyl fluoride electrophile has emerged as a particularly promising approach.

The thiophene ring is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs.[2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions make it an ideal framework for molecular recognition.[3] When coupled with the sulfonyl fluoride moiety—a highly tunable and selective electrophilic "warhead"—the resulting compounds present a powerful tool for probing and modulating biological systems.[4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing thiophene-based sulfonyl fluorides, offering insights into their design, synthesis, and biological application.

The Thiophene Scaffold: More Than a Simple Bioisostere

The thiophene ring is not merely a bioisosteric replacement for a phenyl group; its distinct electronic and structural features play a crucial role in modulating the reactivity of the attached sulfonyl fluoride and the overall biological activity of the molecule. The position of the sulfonyl fluoride group on the thiophene ring (2- or 3-position) and the nature of other substituents on the ring are critical determinants of the compound's properties.

The sulfur atom in the thiophene ring influences the electron density distribution, which in turn affects the electrophilicity of the sulfonyl fluoride. Furthermore, the planarity of the thiophene ring can contribute to favorable binding interactions with the target protein.[5]

The Sulfonyl Fluoride Warhead: A Tunable Covalent Modifier

The sulfonyl fluoride group is a unique electrophile that offers a balance of stability and reactivity.[6] Unlike more reactive electrophiles, sulfonyl fluorides are generally stable in aqueous environments and less prone to off-target reactions.[7] Their reactivity is highly dependent on the electronic environment of the aryl or heteroaryl ring to which they are attached. Electron-withdrawing groups on the thiophene ring will generally increase the electrophilicity of the sulfonyl fluoride, leading to a faster rate of covalent bond formation. Conversely, electron-donating groups will decrease its reactivity. This tunability allows for the fine-tuning of a compound's reactivity to match the specific biological target.

Integrated Structure-Activity Relationship of Thiophene-Based Sulfonyl Fluorides

The biological activity of a thiophene-based sulfonyl fluoride is a composite of its binding affinity for the target protein and the rate of covalent bond formation. The following sections dissect the key SAR principles.

Impact of Substitution on the Thiophene Ring

The nature and position of substituents on the thiophene ring have a profound impact on the molecule's biological activity.

  • Electronic Effects: As a general principle, electron-withdrawing substituents (e.g., nitro, cyano, halogens) on the thiophene ring increase the electrophilicity of the sulfonyl fluoride group. This can lead to an increased rate of covalent modification of the target protein. However, this increased reactivity must be balanced with selectivity, as highly reactive compounds may have more off-target effects. Electron-donating groups (e.g., alkyl, alkoxy) can decrease the reactivity of the sulfonyl fluoride, which may be beneficial for achieving greater selectivity.

  • Steric Effects: The size and position of substituents can influence how the molecule fits into the binding pocket of the target protein. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents proper alignment for the covalent reaction.

  • Positional Isomerism: The relative positions of the sulfonyl fluoride and other substituents are critical. For instance, a substituent at the 5-position of a thiophene-2-sulfonyl fluoride will have a different electronic and steric influence compared to a substituent at the 4-position.

A Case Study: Inhibition of Serine Proteases
Substitution on Heteroaromatic RingPredicted Effect on Potency (IC50)Rationale
Electron-Withdrawing Group (e.g., -NO2, -CN) IncreaseIncreases the electrophilicity of the sulfonyl fluoride, accelerating the sulfonylation of the active site serine.
Electron-Donating Group (e.g., -CH3, -OCH3) DecreaseReduces the electrophilicity of the sulfonyl fluoride, slowing the rate of covalent modification.
Halogens (e.g., -Cl, -F) VariableCan increase potency through favorable interactions (e.g., halogen bonding) in the binding pocket, but also increases electrophilicity.
Bulky Substituents VariableCan either improve binding affinity through increased contacts or decrease it due to steric clash.

This table is a generalized prediction based on established principles of sulfonyl fluoride reactivity and inhibitor design.

Experimental Protocols

Synthesis of a Representative Thiophene-Based Sulfonyl Fluoride

The synthesis of thiophene-based sulfonyl fluorides can be achieved through several routes. A common and reliable method involves the conversion of a corresponding thiol or disulfide to the sulfonyl fluoride.[8]

Protocol: Synthesis of Thiophene-2-sulfonyl Fluoride from Thiophene-2-thiol

  • Oxidative Chlorination:

    • Dissolve thiophene-2-thiol in a suitable solvent such as acetic acid.

    • Slowly add an oxidizing agent, such as sodium hypochlorite (bleach), while maintaining a low temperature (0-5 °C).

    • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

    • The resulting thiophene-2-sulfonyl chloride is then extracted with an organic solvent.

  • Fluoride Exchange:

    • The crude thiophene-2-sulfonyl chloride is dissolved in a solvent like acetonitrile.

    • An excess of a fluoride source, such as potassium fluoride, is added. A phase-transfer catalyst (e.g., 18-crown-6) can be used to improve the reaction rate.

    • The mixture is heated with stirring until the conversion to the sulfonyl fluoride is complete.

    • The final product is purified by column chromatography.

Synthesis_Workflow Thiol Thiophene-2-thiol SulfonylChloride Thiophene-2-sulfonyl Chloride Thiol->SulfonylChloride Oxidative Chlorination (e.g., NaOCl) SulfonylFluoride Thiophene-2-sulfonyl Fluoride SulfonylChloride->SulfonylFluoride Fluoride Exchange (e.g., KF)

Caption: Synthetic workflow for a thiophene-based sulfonyl fluoride.

In-vitro Enzyme Inhibition Assay

To determine the inhibitory potency of a thiophene-based sulfonyl fluoride, a kinetic enzyme assay is typically employed.

Protocol: Determining the IC50 of a Covalent Inhibitor

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the target enzyme and the thiophene-based sulfonyl fluoride inhibitor in an appropriate buffer.

  • Incubation:

    • In a multi-well plate, incubate the enzyme with various concentrations of the inhibitor for a fixed period to allow for covalent modification.

  • Substrate Addition:

    • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Data Acquisition:

    • Measure the rate of product formation over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Enzyme Solution Incubation Incubate Enzyme + Inhibitor Enzyme->Incubation Inhibitor Inhibitor Dilutions Inhibitor->Incubation Reaction Add Substrate & Initiate Reaction Incubation->Reaction Measurement Measure Product Formation Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Plotting->IC50

Caption: Workflow for an in-vitro enzyme inhibition assay.

Mechanism of Action and Signaling Pathways

Thiophene-based sulfonyl fluorides can be designed to target a wide range of enzymes, including proteases, kinases, and metabolic enzymes. The covalent nature of their interaction allows for the potent and sustained inhibition of key signaling pathways implicated in disease.

For example, a thiophene-based sulfonyl fluoride designed to inhibit a specific kinase in a cancer-related signaling pathway would first bind reversibly to the ATP-binding pocket. This is followed by the covalent reaction of the sulfonyl fluoride with a nucleophilic amino acid residue (e.g., lysine, serine, or tyrosine) in or near the active site. This irreversible modification effectively shuts down the kinase's activity, blocking downstream signaling and inhibiting cancer cell proliferation.

Signaling_Pathway_Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Leads to Inhibitor Thiophene-based Sulfonyl Fluoride Inhibitor Inhibitor->Kinase Covalently Inhibits

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Protocols & Analytical Methods

Method

protein labeling protocols using 5-Acetamidothiophene-2-sulfonyl fluoride

Application Note: Targeted Covalent Modification & Fragment Screening using 5-Acetamidothiophene-2-sulfonyl fluoride (ATSF) Executive Summary This Application Note details the protocol for utilizing 5-Acetamidothiophene-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Covalent Modification & Fragment Screening using 5-Acetamidothiophene-2-sulfonyl fluoride (ATSF)

Executive Summary

This Application Note details the protocol for utilizing 5-Acetamidothiophene-2-sulfonyl fluoride (ATSF) as a covalent probe for protein modification. Belonging to the class of Sulfur-Fluoride Exchange (SuFEx) warheads, ATSF offers a distinct reactivity profile compared to traditional phenyl-sulfonyl fluorides (e.g., PMSF, AEBSF).

While often used as a building block in medicinal chemistry, ATSF serves as a potent covalent fragment in chemoproteomics. It is designed to probe nucleophilic residues (Tyrosine, Lysine, Serine, Histidine) within protein binding pockets. Unlike non-specific alkylating agents, ATSF requires specific environmental activation (e.g., hydrogen bonding or electrostatic stabilization) within a protein's active site to facilitate fluoride displacement, making it a "context-dependent" electrophile.

Key Applications:

  • Covalent Fragment Screening: Identifying ligandable pockets in drug targets.

  • Active Site Mapping: Probing catalytic Ser/Tyr/Lys residues in enzymes.

  • Inhibition Studies: Irreversible inhibition of serine proteases or enzymes with nucleophilic active sites.

Chemical Mechanism & Properties

The utility of ATSF relies on SuFEx chemistry . The sulfonyl fluoride (-SO₂F) group is relatively stable in aqueous buffer (unlike sulfonyl chlorides) but becomes highly reactive upon binding to a protein surface where the local environment activates the leaving group or the nucleophile.

  • Warhead: Thiophene-2-sulfonyl fluoride. The thiophene ring is less sterically hindering than a benzene ring and offers different electronic properties (electron-rich heteroaromatic).

  • Recognition Element: The 5-acetamido group (-NH-CO-CH₃) acts as a hydrogen bond donor/acceptor mimic, potentially directing the probe to S1 pockets of proteases or specific allosteric sites.

  • Reaction:

    
    
    (Where Nu = Tyr-OH, Lys-NH₂, Ser-OH, His-Im)
    

Table 1: Physicochemical Properties of ATSF

PropertyValueNotes
Molecular Formula C₆H₆FNO₃S₂
Molecular Weight 223.24 Da
Mass Shift (

M)
+204.24 Da Mass added to protein upon labeling (-F loss).
Reactive Group Sulfonyl FluorideSuFEx warhead.[1][2]
Solubility DMSO, DMFPoor aqueous solubility; prepare stock in organic solvent.
Stability High (pH < 8.0)Hydrolysis is slow compared to reaction with specific nucleophiles.

Experimental Workflow

The following diagram illustrates the critical path for labeling proteins with ATSF and analyzing the occupancy via Mass Spectrometry.

ATSF_Workflow cluster_Analysis Analysis Pathways Start Start: Purified Protein (1-10 µM) Incubate Incubation (PBS pH 7.4, 1-4 hrs, 25-37°C) Start->Incubate Prep Probe Preparation (50 mM ATSF in DMSO) Prep->Incubate Add 10-100x Excess Quench Quench Reaction (Desalting or TFA Acidification) Incubate->Quench Intact Path A: Intact MS (Global Occupancy %) Quench->Intact Rapid Screen Digest Path B: Tryptic Digestion (Bottom-up Proteomics) Quench->Digest Site ID Mapping Peptide Mapping (Locate +204.24 Da mod) Digest->Mapping

Figure 1: Workflow for covalent protein modification using ATSF. The process bifurcates at analysis: Path A for rapid stoichiometry checks, Path B for residue identification.

Detailed Protocol: Covalent Labeling

Reagent Preparation
  • ATSF Stock Solution (50 mM):

    • Weigh approximately 1.1 mg of ATSF (MW 223.24).

    • Dissolve in 100 µL of anhydrous DMSO.

    • Note: Sonicate briefly if necessary. Store at -20°C. Avoid freeze-thaw cycles; sulfonyl fluorides are stable but hygroscopic.

  • Reaction Buffer:

    • PBS (pH 7.4) or HEPES (50 mM, pH 7.5).

    • Critical: Avoid Tris or buffers with primary amines if high concentrations (>100 mM) are used, although sulfonyl fluorides are generally selective for protein nucleophiles over buffer amines at neutral pH.

    • Avoid: DTT or TCEP during the labeling step if targeting disulfides, though SuFEx is compatible with reducing agents (unlike maleimides).

Labeling Reaction

This protocol assumes a target protein concentration of 5 µM.

  • Dilute Protein: Adjust protein to 5 µM in Reaction Buffer (50 µL final volume).

  • Add Probe: Add ATSF stock to the protein solution.

    • Screening Condition: 100 µM ATSF (20x molar excess). Add 0.5 µL of 10 mM working stock (diluted from 50 mM).

    • Kinetic Profiling: Test 10 µM, 50 µM, 250 µM.

    • DMSO Limit: Keep final DMSO concentration ≤ 1% (v/v) to prevent protein denaturation.

  • Incubation:

    • Incubate at 37°C for 2 hours (or 25°C for 4 hours).

    • Note: Sulfonyl fluorides are "slow" electrophiles compared to acrylamides. They require residence time to find the correct geometry for fluoride displacement.

  • Quenching:

    • For Intact MS: Add Formic Acid to 1% final concentration immediately.

    • For Digestion: Proceed to desalting (Zeba Spin Column) to remove excess free probe, then denature.

Analysis & Validation

Method A: Intact Protein Mass Spectrometry (LC-MS)

This is the gold standard for verifying covalent attachment.

  • Instrument: Q-TOF or Orbitrap.

  • Column: C4 Reverse Phase (e.g., PLRP-S).

  • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 mins.

  • Data Interpretation: Deconvolute the raw spectra.

    • Look for the parent mass (

      
      ).
      
    • Look for the adduct mass (

      
      ).
      
    • Calculation:

      
      
      
Method B: Peptide Mapping (Site Identification)

To determine where ATSF reacted (e.g., Catalytic Serine vs. Surface Lysine).

  • Denaturation: Add Urea (8M) or Guanidine (6M).

  • Reduction/Alkylation: DTT (5 mM, 30 min) followed by Iodoacetamide (15 mM, 30 min, dark).

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Run on C18 column.

  • Database Search Parameters:

    • Variable Modification: Custom modification on Tyr, Lys, Ser, His .

    • Composition: Add C₆H₅NO₃S₂ (Wait, check stoichiometry: Probe is C₆H₆FNO₃S₂. Loss is F. Addition is C₆H₆NO₃S₂. Mass shift +204.013).

    • Correction: The exact mass added is 204.0129 Da .

    • Specificity: Trypsin.

Table 2: Expected Mass Shifts for Database Search

Modification NameTarget ResiduesMass Shift (Monoisotopic)
ATSF-Label Y, K, S, H+204.0129 Da
CarbamidomethylC (Cysteine)+57.0215 Da (Fixed mod)
OxidationM (Methionine)+15.9949 Da (Variable)

Scientific Grounding & Mechanism

Why Thiophene-Sulfonyl Fluoride?

Sulfonyl fluorides are unique because the S-F bond is highly resistant to reduction and homolytic cleavage, yet susceptible to heterolytic cleavage by nucleophiles in specific geometries [1]. The thiophene core in ATSF serves two purposes:

  • Electronic Tuning: The electron-rich thiophene ring modulates the electrophilicity of the sulfonyl group, making it less reactive than highly electron-deficient benzene-sulfonyl fluorides (like 4-nitro-benzenesulfonyl fluoride), thereby reducing non-specific background labeling [2].

  • Fragment Binding: The acetamido group at position 5 mimics a peptide backbone interaction, increasing the likelihood of the probe binding to protease S1 pockets or ATP-binding hinges before the covalent reaction occurs (Proximity-induced reactivity) [3].

Reactivity Profile (SuFEx)

Unlike sulfonyl chlorides, which react rapidly and indiscriminately with water and nucleophiles, sulfonyl fluorides behave as "sleeping beauties." They are stable until "woken up" by a stabilizing environment—typically a protein pocket that can protonate the leaving fluoride or activate the attacking nucleophile [4].

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Ser-OH) Transition Transition State (Penta-coordinate Sulfur) Protein->Transition Attack Probe ATSF Probe (R-SO2-F) Probe->Transition Product Covalent Adduct (Protein-O-SO2-R) Transition->Product Leaving Leaving Group (HF) Transition->Leaving Elimination

Figure 2: Simplified SuFEx reaction mechanism. The reaction proceeds via a substitution at the sulfur center, displacing fluoride.

Troubleshooting & Optimization

ObservationPossible CauseSolution
No Labeling Observed Probe not binding/reacting.Increase incubation time to 12h. Increase pH to 8.0 to deprotonate Lys/Tyr.
Precipitation Probe insoluble in buffer.Ensure DMSO stock is fresh. Lower probe concentration. Add 0.05% Tween-20.
Too Many Modifications Non-specific labeling.Decrease probe concentration. Lower pH to 7.0 (increases specificity for hyper-reactive nucleophiles).
Mass Shift is +222 Da Hydrolysis product?Unlikely. Check for sodium adducts or impurities. The shift must be +204 Da.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3] Chemical Science, 6(5), 2650-2659. Link

  • Hahm, H. S., et al. (2020). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology, 16, 150–159. Link

  • Vosyka, O., et al. (2013). Surface-active peptidyl sulfonyl fluorides as inhibitors of the rhomboid protease GlpG. ChemBioChem, 14(17), 2327-2330. Link

  • Zheng, Q., et al. (2019). Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sulfonyl Fluoride Probes for Chemical Biology. Journal of the American Chemical Society, 141(36), 14048–14052. Link

Disclaimer: This protocol describes the use of chemical probes for research purposes only. ATSF is a reactive electrophile; handle with appropriate PPE in a fume hood.

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Application

Application Note &amp; Protocol Guide: Synthesis and Application of 5-Acetamidothiophene-2-sulfonyl Fluoride for the Development of Targeted Covalent Inhibitors

Abstract The strategic deployment of covalent inhibitors has marked a renaissance in drug discovery, offering unparalleled potency and prolonged duration of action. Within this class, electrophilic warheads based on the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic deployment of covalent inhibitors has marked a renaissance in drug discovery, offering unparalleled potency and prolonged duration of action. Within this class, electrophilic warheads based on the sulfonyl fluoride moiety have gained significant traction due to their unique balance of stability and reactivity.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of covalent inhibitors incorporating the 5-acetamidothiophene-2-sulfonyl fluoride warhead. We will explore the synthesis of the core warhead, its integration into lead scaffolds via common coupling strategies, and the characterization of the resulting covalent protein-inhibitor adducts. This document is intended to serve as a practical resource for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.

Introduction: The Strategic Advantage of Sulfonyl Fluoride Warheads

The Resurgence of Covalent Inhibition

Covalent drugs, which form a stable chemical bond with their biological target, have emerged as a powerful therapeutic modality.[3] This irreversible or slowly reversible mode of action can lead to enhanced potency, prolonged pharmacodynamic effects, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors.

Sulfonyl Fluorides: A "Goldilocks" Warhead

The sulfonyl fluoride group has been identified as a privileged electrophile for covalent drug design.[2][4] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous environments, minimizing off-target reactions while remaining sufficiently reactive to engage specific nucleophilic amino acid residues within a protein's binding site.[5][6] This "Goldilocks" reactivity makes them ideal for designing highly selective covalent inhibitors.[4]

The 5-Acetamidothiophene-2-sulfonyl Fluoride Moiety

The 5-acetamidothiophene-2-sulfonyl fluoride scaffold offers several advantages. The thiophene ring is a common motif in medicinal chemistry, and the acetamido group can participate in hydrogen bonding interactions within the target's binding site, potentially enhancing affinity and selectivity. The electronic properties of the thiophene ring can also modulate the reactivity of the sulfonyl fluoride warhead.

Synthesis of the Core Warhead: 5-Acetamidothiophene-2-sulfonyl Fluoride

The synthesis of 5-acetamidothiophene-2-sulfonyl fluoride is a multi-step process that begins with the readily available 2-acetylaminothiophene. The general strategy involves the introduction of a sulfonyl chloride group, followed by a halide exchange reaction to yield the desired sulfonyl fluoride.

Synthetic Strategy Overview

The overall synthetic workflow is depicted below. The key steps are chlorosulfonylation of the thiophene ring followed by nucleophilic fluorination.

G A 2-Acetylaminothiophene B N-(5-(chlorosulfonyl)thiophen-2-yl)acetamide A->B Chlorosulfonic acid, rt to 60°C C 5-Acetamidothiophene-2-sulfonyl fluoride B->C KF or KHF2, Aqueous or Biphasic System

Caption: Synthetic route to 5-Acetamidothiophene-2-sulfonyl fluoride.

Detailed Protocol: Synthesis of N-(5-(chlorosulfonyl)thiophen-2-yl)acetamide

This protocol describes the chlorosulfonylation of 2-acetylaminothiophene.

Materials:

  • 2-Acetylaminothiophene

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), dissolve 2-acetylaminothiophene (1.0 eq) in DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold DCM.

  • The crude solid is then dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Detailed Protocol: Fluorination to Yield 5-Acetamidothiophene-2-sulfonyl Fluoride

This protocol details the conversion of the sulfonyl chloride to the sulfonyl fluoride. The use of potassium bifluoride (KHF2) is often preferred as it can provide milder reaction conditions and reduce hydrolysis of the product.[7][8]

Materials:

  • N-(5-(chlorosulfonyl)thiophen-2-yl)acetamide

  • Potassium fluoride (KF) or Potassium bifluoride (KHF2)

  • Acetonitrile or a biphasic system (e.g., water/acetone)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of N-(5-(chlorosulfonyl)thiophen-2-yl)acetamide (1.0 eq) in acetonitrile or an acetone/water mixture, add KF (2.0-3.0 eq) or KHF2 (1.5-2.0 eq).[7][8]

  • Heat the mixture to reflux (typically 60-80°C) and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • If an aqueous system was used, extract the filtrate with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 5-acetamidothiophene-2-sulfonyl fluoride.

Characterization Data Summary

The synthesized compounds should be characterized using standard analytical techniques.

CompoundTechniqueExpected Data
N-(5-(chlorosulfonyl)thiophen-2-yl)acetamide¹H NMRPeaks corresponding to thiophene protons, acetamido methyl protons, and NH proton.
¹³C NMRPeaks for thiophene carbons, carbonyl carbon, and methyl carbon.
MS (ESI)[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.
5-Acetamidothiophene-2-sulfonyl fluoride¹H NMRSimilar to the sulfonyl chloride, with potential small shifts in the thiophene proton resonances.
¹⁹F NMRA singlet or doublet (if coupled to a nearby proton) in the expected region for sulfonyl fluorides.
MS (ESI)[M+H]⁺ or [M-H]⁻ corresponding to the molecular weight.

Incorporating the Warhead into Lead Compounds

Once synthesized, the 5-acetamidothiophene-2-sulfonyl fluoride can be incorporated into a larger molecule containing a recognition scaffold. This is typically achieved through standard coupling reactions if the warhead is modified to contain a suitable functional group (e.g., an amine or carboxylic acid on the acetamido nitrogen or a halide on the thiophene ring). The following protocols describe two common strategies: amide coupling and Suzuki coupling.

General Workflow for Inhibitor Synthesis

G cluster_0 Warhead Synthesis cluster_1 Scaffold Preparation A 5-Acetamidothiophene-2-sulfonyl fluoride B Functionalized Warhead (e.g., with amine or halide) A->B Functional Group Interconversion D Final Covalent Inhibitor B->D Coupling Reaction (e.g., Amide, Suzuki) C Recognition Scaffold (with complementary functional group) C->D

Caption: General workflow for covalent inhibitor synthesis.

Protocol: Amide Coupling

Amide bond formation is one of the most frequently used reactions in drug discovery.[9] This protocol outlines a general procedure using a carbodiimide coupling agent like EDC.[10]

Materials:

  • Functionalized warhead with a primary or secondary amine

  • Recognition scaffold with a carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)

  • A tertiary amine base such as Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous solvent such as DMF or DCM

Procedure:

  • Dissolve the carboxylic acid-containing recognition scaffold (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[9][10]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized warhead (1.1 eq) and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC.

Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[11][12]

Materials:

  • Halogenated warhead (e.g., bromo- or iodo-functionalized thiophene)

  • Aryl or heteroaryl boronic acid/ester recognition scaffold

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine the halogenated warhead (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.10 eq).[13][14]

  • Seal the vessel and purge with an inert gas (N₂ or Argon) for 10-15 minutes.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110°C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or other suitable methods.

Mechanism of Action and Target Engagement

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The covalent modification of proteins by sulfonyl fluorides occurs via a Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[5][15] This process is a form of "click chemistry" where a nucleophilic amino acid side chain (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine) attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester bond.[15][16]

G Inhibitor R-SO₂F Complex [R-SO₂F•••H-Nu-Protein] Inhibitor->Complex Binding Protein Protein-Nu-H Protein->Complex Adduct R-SO₂-Nu-Protein + HF Complex->Adduct Covalent Attack

Caption: Mechanism of covalent modification by a sulfonyl fluoride warhead.

Sulfonyl fluorides can react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine, expanding the targetable proteome beyond cysteine-focused inhibitors.[1][4][15]

Protocol: In Vitro Characterization of Covalent Modification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for confirming covalent bond formation and identifying the site of modification.[17][18]

Materials:

  • Purified target protein

  • Synthesized covalent inhibitor

  • MS-compatible buffer (e.g., Ammonium bicarbonate)

  • Quenching agent (e.g., Glutathione)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate the target protein (e.g., at 1-10 µM) with an excess of the covalent inhibitor (e.g., 10-100 µM) in an MS-compatible buffer at a controlled temperature (e.g., 37°C) for various time points.

  • Quenching: Stop the reaction by adding a quenching agent or by rapid dilution into a denaturing solution containing formic acid.

  • Intact Protein Analysis (Top-Down):

    • Desalt the protein-inhibitor sample using a C4 ZipTip or similar device.

    • Infuse the sample into the mass spectrometer.

    • Acquire the spectrum and look for a mass shift corresponding to the molecular weight of the inhibitor.[18] This confirms covalent binding.

  • Peptide Mapping Analysis (Bottom-Up):

    • Denature the protein sample (e.g., with urea), reduce the disulfide bonds (with DTT), and alkylate the cysteines (with iodoacetamide).

    • Digest the protein into peptides using a protease like trypsin.

    • Analyze the resulting peptide mixture by LC-MS/MS.[19]

    • Search the MS/MS data against the protein sequence, specifying a variable modification on potential nucleophilic residues with the mass of the inhibitor. This will pinpoint the exact amino acid that was modified.[17][20]

Troubleshooting and Key Considerations

  • Stability: While generally stable, sulfonyl fluorides can be sensitive to harsh nucleophiles or strong bases. Monitor the stability of your final compounds in your assay buffers.

  • Reactivity: The reactivity of the sulfonyl fluoride can be tuned by the electronics of the thiophene ring. Electron-withdrawing groups will generally increase reactivity, while electron-donating groups will decrease it.

  • Selectivity: Achieving selectivity is paramount. Ensure that the non-covalent binding affinity of your scaffold is high enough to drive the reaction at the target site over non-specific reactions.

  • Purification: The final covalent inhibitors may require purification by reverse-phase HPLC to ensure high purity for biological testing.

Conclusion

The 5-acetamidothiophene-2-sulfonyl fluoride moiety is a valuable building block for the synthesis of targeted covalent inhibitors. Its favorable balance of stability and reactivity, combined with well-established synthetic routes for its incorporation into diverse molecular scaffolds, makes it an attractive tool for modern drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this versatile warhead in their own research endeavors.

References

  • Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC. (n.d.).
  • Ghattas, W., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts. (2025). Benchchem.
  • Sustainable synthesis of sulfonyl fluorides in water. (n.d.). ACS Green Chemistry.
  • Sulfonyl Fluorides. (2025). Enamine.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.). ScienceDirect.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Sulfonyl fluoride synthesis by fluorination. (n.d.). Organic Chemistry Portal.
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). MDPI.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.).
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives. (2025). Benchchem.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Taylor & Francis.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.).
  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC. (2023).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. (2019).
  • Synthesis of Sulfonyl Fluorides from Sulfonamides. (2020). Eur. J. Org. Chem.
  • a) Mechanism of the SuFEx reaction. The SuFEx reagents undergo a click... - ResearchGate. (n.d.).
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. (n.d.). Enamine.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. (n.d.).
  • Small-molecule covalent bond formation at tyrosine creates a binding site and inhibits activation of Ral GTPases. (2020). PNAS.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... - ResearchGate. (n.d.).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PMC. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide - PMC. (n.d.).
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
  • Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. (2020). Pure.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Synform.
  • (PDF) Synthesis of P005091. (n.d.). ResearchGate.
  • The Synthesis of Sulfonyl Fluoride Functionalized 2-Aminothiazoles using a Diversity Oriented Clicking Strategy. (n.d.). ChemRxiv.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). MDPI.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl). (2022). Semantic Scholar.
  • CN1023482C - Preparation method of new thiophene compounds - Google Patents. (n.d.).

Sources

Application

Application Notes and Protocols for Fragment-Based Drug Discovery Using 5-Acetamidothiophene-2-sulfonyl fluoride

Foreword: The Strategic Imperative for Covalent Fragments In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful engine for identifying novel lead compounds.[1][2] By sc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Covalent Fragments

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful engine for identifying novel lead compounds.[1][2] By screening low molecular weight compounds, typically with molecular weights under 300 Da, FBDD explores chemical space with remarkable efficiency, often yielding hits with high ligand efficiency.[1] The strategic incorporation of a reactive electrophile into a fragment scaffold, creating a "covalent fragment," offers a distinct set of advantages. These fragments can form a stable covalent bond with a target protein, a feature that can translate into enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets that are often recalcitrant to traditional non-covalent binders.[3][4]

This guide focuses on a promising, yet underexplored covalent fragment: 5-Acetamidothiophene-2-sulfonyl fluoride . The sulfonyl fluoride moiety is a privileged electrophilic "warhead" in chemical biology and drug discovery.[5][6][7] Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a "Goldilocks" reactivity profile—sufficiently stable in aqueous environments yet reactive enough to form covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, thus expanding the targetable proteome beyond the commonly targeted cysteine.[5][6][8] The thiophene scaffold is a common motif in many approved drugs, valued for its metabolic stability and ability to engage in a variety of molecular interactions. The acetamido group provides a hydrogen bond donor and acceptor, offering a foothold for initial, non-covalent recognition within a protein binding site, which is crucial for orienting the sulfonyl fluoride for covalent modification.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Acetamidothiophene-2-sulfonyl fluoride in FBDD campaigns. We will delve into the rationale behind its use, provide detailed experimental protocols for its screening and validation, and offer insights into the interpretation of the resulting data.

I. The Profile of a Privileged Covalent Fragment: 5-Acetamidothiophene-2-sulfonyl fluoride

While specific experimental data for 5-Acetamidothiophene-2-sulfonyl fluoride is not extensively published, its properties can be inferred from the extensive literature on sulfonyl fluorides and thiophene-containing compounds.

A. Physicochemical Properties and Rationale for Use
PropertyPredicted CharacteristicRationale for FBDD
Molecular Weight ~237 g/mol Falls within the typical range for fragments, ensuring good sampling of chemical space.
Reactivity Moderately electrophilicThe sulfonyl fluoride group is relatively stable in aqueous solution but can be activated within the microenvironment of a protein binding pocket to react with nucleophilic residues.[5]
Target Scope Ser, Thr, Lys, Tyr, HisExpands the targetable residues beyond cysteine, opening up a wider range of protein targets.[5][6]
Scaffold 5-AcetamidothiopheneA common privileged fragment in medicinal chemistry, offering favorable ADME properties and versatile binding interactions.
Solubility Moderate to GoodThe acetamido group is expected to enhance aqueous solubility, a critical parameter for biophysical screening assays.
Synthesis AccessibleCan be synthesized from commercially available starting materials using established methods for the preparation of sulfonyl fluorides.[9][10]
B. Proposed Synthesis

A plausible synthetic route to 5-Acetamidothiophene-2-sulfonyl fluoride can be adapted from established methodologies for the synthesis of sulfonyl fluorides.[9][10][11] A common approach involves the conversion of a corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride.

Synthesis_Workflow Start 5-Acetamidothiophene Intermediate1 5-Acetamidothiophene-2-sulfonic acid Start->Intermediate1 Sulfonation Intermediate2 5-Acetamidothiophene-2-sulfonyl chloride Intermediate1->Intermediate2 Chlorination Product 5-Acetamidothiophene-2-sulfonyl fluoride Intermediate2->Product Fluorination (e.g., KF) XRay_Workflow cluster_wetlab Wet Lab cluster_computational Computational Analysis Protein_Prep Protein Purification & Crystallization Soaking Crystal Soaking with Fragment Protein_Prep->Soaking Data_Collection X-ray Data Collection Soaking->Data_Collection Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Analysis Electron Density Analysis & Model Building Structure_Solution->Analysis FBDD_Workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization MS_Screen Intact Protein Mass Spectrometry Hit_Ident Hit Identification (Mass Shift Observed) MS_Screen->Hit_Ident XRay X-Ray Crystallography Hit_Ident->XRay Structural Basis NMR NMR Spectroscopy Hit_Ident->NMR Binding Site Mapping TSA Thermal Shift Assay Hit_Ident->TSA Target Engagement SAR Structure-Activity Relationship (SAR) XRay->SAR NMR->SAR TSA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 5-Acetamidothiophene-2-sulfonyl fluoride reaction mixtures

Case ID: 5-ATSF-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Isolation, Purification, and Stability Protocols for Heteroaryl SuFEx Reagents Executive Summary 5-Acetamidothiophene-2...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 5-ATSF-PUR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Isolation, Purification, and Stability Protocols for Heteroaryl SuFEx Reagents

Executive Summary

5-Acetamidothiophene-2-sulfonyl fluoride is a specialized building block, primarily utilized in Sulfur-Fluoride Exchange (SuFEx) click chemistry and protease inhibition studies. Unlike its sulfonyl chloride counterpart, this fluoride is thermodynamically stable toward hydrolysis but kinetically active toward specific nucleophiles.

Crucial Stability Note: While the sulfonyl fluoride moiety (


) is robust, the acetamido group  (

) introduces polarity and H-bond donor capability, complicating standard non-polar workups. Furthermore, the electron-rich thiophene ring makes the compound susceptible to oxidative degradation if handled carelessly.

This guide replaces standard "textbook" advice with field-proven isolation strategies designed to maximize yield and prevent "oiling out."

Module 1: Reaction Quenching & Isolation (The "Triage")

Issue: High ash content (salts) or persistent starting material in the crude solid. Context: Synthesis typically involves halogen exchange (from sulfonyl chloride) using Potassium Bifluoride (


) or Potassium Fluoride (

). These salts must be removed before attempting crystallization.
Standard Operating Procedure (SOP-01): Aqueous Workup

Do not attempt to filter the reaction mixture directly if using aqueous-soluble solvents (e.g., Acetonitrile/Water mixtures).

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially if emulsions are observed, as the acetamido group can act as a surfactant.

  • Quench: Wash the organic phase with Water (2x) followed by Brine (1x) .

    • Technical Note: Avoid highly basic washes (e.g.,

      
      ). The acetamido proton is weakly acidic (
      
      
      
      ); strong bases can deprotonate it, pushing the product into the aqueous layer or inducing hydrolysis.
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the crude is highly acidic, as it is slightly Lewis acidic and can trap polar amides.
  • Concentration: Roto-vap at

    
    . Do not overheat. 
    
Visual Workflow: Isolation Logic

WorkupLogic Figure 1: Isolation Logic for 5-Acetamidothiophene-2-sulfonyl fluoride Start Reaction Mixture (MeCN/Water + KF) Dilute Dilute with EtOAc (Solubilizes Product) Start->Dilute Wash1 Wash: Water x2 (Removes KF/KHF2) Dilute->Wash1 Decision Check pH of Aqueous Layer Wash1->Decision Acidic Acidic (pH < 4) Risk: Amide Hydrolysis Decision->Acidic Yes Neutral Neutral (pH 6-7) Ideal State Decision->Neutral No Action1 Wash with Sat. NaHCO3 (Gentle Neutralization) Acidic->Action1 Dry Dry (Na2SO4) & Concentrate Neutral->Dry Action1->Dry Crude Crude Solid Obtained Dry->Crude

Module 2: Crystallization Strategies (The "Gold Standard")

Issue: The compound forms a sticky oil or gum instead of crystals. Root Cause: The acetamido group increases polarity, making the compound too soluble in pure organics (like EtOAc) but insoluble in non-polars (Hexane), leading to "oiling out" rather than nucleation.

Protocol: The "Displacement" Method

This method relies on dissolving the compound in a polar solvent and slowly displacing it with a non-polar anti-solvent.

ParameterRecommendationRationale
Primary Solvent Acetone or Hot Ethanol Dissolves the polar acetamido group effectively.
Anti-Solvent Heptane (preferred over Hexane)Higher boiling point allows for a wider temperature gradient during cooling.
Temperature Dissolve at

Avoid boiling Ethanol (

) to prevent thermal degradation of the thiophene.

Step-by-Step:

  • Dissolve the crude solid in the minimum amount of warm Acetone (

    
    ).
    
  • Add Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Add a single drop of Acetone to restore clarity.

  • Remove from heat and wrap the flask in foil/towel to cool slowly to room temperature.

  • Once at RT, move to a fridge (

    
    ) for 4 hours.
    
  • Filter the off-white crystals and wash with cold Heptane.

Module 3: Chromatography Troubleshooting (When Crystallization Fails)

Issue: "Streaking" on TLC or decomposition on the column. Analysis: While sulfonyl fluorides are stable, the thiophene-amide combo can interact strongly with acidic silanols on silica gel, causing tailing.

The "Buffered Silica" Technique

If you must run a column, you generally do not need to deactivate with Triethylamine (which can cause side reactions with SuFEx reagents). Instead, use a gradient that manages polarity without acidity.

  • Stationary Phase: Standard Silica Gel (

    
    ).
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Gradient: 10% B to 60% B. (The acetamido group makes this compound relatively polar; it will likely elute between 40-50% EtOAc).

Critical TLC Tip: If the spot streaks on TLC, add 1% Acetic Acid to the TLC developing chamber. If this sharpens the spot, the streaking is due to the amide H-bonding. Do not add acid to the actual column, as it may hydrolyze the sulfonyl fluoride over time.

Module 4: FAQ & Troubleshooting Scenarios

Q1: My product is turning pink/red during storage. Is it decomposing?

Diagnosis: Thiophene oxidation. Explanation: Thiophenes are electron-rich and prone to photo-oxidation or acid-catalyzed polymerization, often turning pink/red. Solution:

  • Ensure all acid traces are removed (bicarbonate wash).

  • Store the solid in an amber vial under Argon/Nitrogen at

    
    .
    
  • Recrystallize using the Ethanol/Water system if the color persists (the colored impurities often stay in the mother liquor).

Q2: Can I use Methanol for recrystallization?

Warning: Use with caution. Risk: While rare for sulfonyl fluorides (unlike chlorides), solvolysis can occur in refluxing Methanol over long periods, forming the methyl sulfonate ester. Ethanol or Isopropanol are safer protic solvents due to steric bulk.

Q3: The NMR shows a broad peak around 10-11 ppm. Is this an impurity?

Diagnosis: Likely the Acetamido N-H proton. Verification: This proton is exchangeable. Shake the NMR tube with


; if the peak disappears, it is the amide proton, not a carboxylic acid impurity.
Q4: How do I remove residual Potassium Bifluoride ( )?

Protocol: If water washes failed (common if the organic layer was too polar), dissolve the crude in DCM (in which


 is insoluble) and filter through a Celite pad. The sulfonyl fluoride is soluble in DCM; the salts are not.
Visual Workflow: Purification Decision Matrix

PurificationMatrix Figure 2: Purification Decision Matrix Crude Crude Material PurityCheck Purity > 85%? Crude->PurityCheck HighPurity Yes: Crystallization PurityCheck->HighPurity Yes LowPurity No: Chromatography PurityCheck->LowPurity No MethodA Method A: Acetone / Heptane HighPurity->MethodA MethodB Method B: Flash Column (Hex/EtOAc) LowPurity->MethodB Oil Oiling Out? MethodA->Oil Seed Add Seed Crystal or Scratch Glass Oil->Seed Yes

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006).[2][3] "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 71(3), 1080–1084.[3] [Link]

  • Lopchuk, J. M. (2021).[4] "Synthetic Routes to Arylsulfonyl Fluorides." Catalysts, 11(7), 830. [Link][5]

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry Technical Guides. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for 5-Acetamidothiophene-2-sulfonyl Fluoride (ATSF) Protein Binding

Welcome to the technical support guide for utilizing 5-Acetamidothiophene-2-sulfonyl fluoride (ATSF) and other sulfonyl fluoride-based probes in protein binding and covalent modification experiments. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 5-Acetamidothiophene-2-sulfonyl fluoride (ATSF) and other sulfonyl fluoride-based probes in protein binding and covalent modification experiments. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting advice required to achieve specific and efficient labeling of your protein of interest. The most critical, and often overlooked, parameter in these experiments is the reaction pH. This guide is structured to walk you through why pH is paramount and how to manipulate it to your advantage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the interaction between sulfonyl fluoride probes and proteins. Understanding these concepts is the first step toward designing a successful experiment.

Q1: What is the specific chemical mechanism of ATSF binding to proteins?

A1: ATSF, like other sulfonyl fluorides, is an electrophilic probe. It forms a stable, covalent bond by reacting with nucleophilic amino acid side chains on the protein surface through a mechanism called Sulfur(VI) Fluoride Exchange (SuFEx).[1] The key target residues are typically those containing hydroxyl (Serine, Threonine, Tyrosine), amine (Lysine), or imidazole (Histidine) groups.[2][3] The reaction involves the nucleophilic attack of a deprotonated amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate or sulfonamide linkage.[4][5]

Q2: Why is pH the most critical parameter to optimize for this reaction?

A2: The reactivity of the target amino acid residues is entirely dependent on their protonation state, which is dictated by the pH of the reaction buffer.[6] For an amino acid side chain to act as an effective nucleophile, it must be deprotonated. For example, a lysine side chain's primary amine (-NH3+) must be converted to its neutral form (-NH2), and a tyrosine's phenol (-OH) must be converted to a phenolate ion (-O-). This deprotonation occurs when the environmental pH is near or above the residue's pKa value. Consequently, pH directly controls the availability of reactive nucleophiles on your target protein, making it the master variable for controlling the labeling reaction.[6]

Q3: What is the ideal starting pH for a new ATSF labeling experiment?

A3: A general recommendation for an initial experiment is a pH range of 7.5 to 8.5.[6][7] This range represents a crucial compromise. It is slightly basic, which helps to deprotonate key nucleophiles like lysine and tyrosine, thereby increasing their reactivity.[4][6] However, it is not so high as to dramatically accelerate the competing reaction: hydrolysis of the sulfonyl fluoride probe by water, which renders it inactive.[8] The optimal pH is always target-dependent because the local microenvironment of a residue within a protein can significantly alter its pKa.[9][10] Therefore, this starting range should be considered a launchpad for further empirical optimization.

Q4: How does pH affect the stability of the ATSF probe itself?

A4: Sulfonyl fluorides, while more stable than their sulfonyl chloride counterparts, are susceptible to hydrolysis, particularly at alkaline pH.[11][12][13] In this reaction, a water molecule or hydroxide ion attacks the electrophilic sulfur atom, leading to the formation of a sulfonic acid, which is incapable of binding to the protein. This process is accelerated at higher pH values.[12] It is a critical consideration because if the probe hydrolyzes before it can react with the protein, you will observe little to no labeling.[8] This is why it is crucial to prepare ATSF stock solutions fresh in an anhydrous solvent like DMSO and add them to the aqueous reaction buffer immediately before starting the incubation.[6]

Part 2: Troubleshooting Guide

When experiments do not proceed as planned, a systematic approach to troubleshooting is essential. Here are common problems encountered during ATSF labeling and their pH-centric solutions.

Problem 1: Low or No Protein Labeling Observed

This is the most frequent issue, characterized by faint or absent bands on a gel or low signal in a mass spectrometry analysis.

  • Possible Cause: The reaction pH is too low.

    • Scientific Rationale: If the buffer pH is significantly below the pKa of the target nucleophilic residues, they will remain protonated and thus non-reactive. For instance, if you are targeting a lysine residue with a typical pKa of ~10.5, performing the reaction at pH 7.0 will mean the vast majority of lysine side chains are in their protonated, non-nucleophilic -NH3+ form.

    • Troubleshooting Steps:

      • Perform a pH Screen: Set up parallel reactions across a range of pH values (e.g., 6.5, 7.5, 8.5, 9.0). Maintain constant concentrations of protein, ATSF, and incubation time.

      • Choose Appropriate Buffers: Use buffers whose pKa is close to the desired pH. For example, use HEPES for pH 7-8 and Borate or Bicarbonate for pH 9-10. Crucially, avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the protein for reaction with ATSF. [7][14][15][16]

      • Analyze the Results: Compare the labeling efficiency at each pH to identify the optimal condition.

  • Possible Cause: The ATSF probe has hydrolyzed before reacting.

    • Scientific Rationale: If the pH is too high or the incubation time in aqueous buffer is too long, the probe may be lost to hydrolysis.[8]

    • Troubleshooting Steps:

      • Confirm Probe Integrity: Run a control experiment where ATSF is incubated in the reaction buffer (at your chosen pH) without the protein. Analyze the mixture over time by HPLC or LC-MS to measure the rate of hydrolysis.[6]

      • Minimize Pre-incubation: Always add the ATSF stock solution (in DMSO) to the reaction mixture last, immediately before starting the timed incubation.

      • Consider Temperature: Lowering the reaction temperature (e.g., from 37°C to room temperature or 4°C) can slow down both the labeling reaction and the hydrolysis, potentially favoring the former.

Problem 2: High Background or Non-Specific Labeling

In this scenario, you may see labeling of your target protein, but also significant labeling of other proteins (if in a lysate) or multiple sites on your purified protein, leading to a loss of specificity.

  • Possible Cause: The reaction pH is too high.

    • Scientific Rationale: While a higher pH increases the reactivity of your target residue, it also increases the reactivity of all other potential nucleophiles on the protein surface and any other proteins in the mixture. This can lead to promiscuous, non-specific labeling.

    • Troubleshooting Steps:

      • Lower the pH: Systematically decrease the pH of the reaction (e.g., from 9.0 to 8.5 to 8.0) to find a point where specific labeling of the intended target is maximized relative to off-targets.

      • Reduce Incubation Time: At a higher pH, the reaction rate is faster. You may be able to achieve specific labeling by significantly shortening the incubation time before widespread non-specific reactions occur.

  • Possible Cause: Probe concentration is too high.

    • Scientific Rationale: Using a large molar excess of ATSF can drive the reaction with less reactive, secondary sites.

    • Troubleshooting Steps:

      • Titrate the Probe: Perform a dose-response experiment, testing a range of ATSF concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM) at your optimized pH.

      • Aim for Stoichiometry: The goal is to use the lowest concentration of the probe that gives sufficient labeling of the target site to minimize off-target effects.[17]

Part 3: Experimental Protocols & Data Visualization

Protocol: pH Optimization Screen for ATSF Labeling

This protocol provides a framework for empirically determining the optimal pH for your specific protein-probe pair.

  • Protein and Probe Preparation:

    • Prepare a stock solution of your purified protein (e.g., 1 mg/mL) in a simple, non-reactive buffer like PBS at pH 7.4.

    • Prepare a 10 mM stock solution of ATSF in fresh, anhydrous DMSO. This should be made immediately before use.

  • Buffer Preparation:

    • Prepare a set of 1 M stock solutions of appropriate buffers. Good choices include:

      • MES (for pH 6.0-6.5)

      • HEPES (for pH 7.0-8.0)

      • Bicarbonate or Borate (for pH 8.5-9.5)

    • Prepare working 2X reaction buffers (e.g., 100 mM buffer, 300 mM NaCl) at your desired final pH values (e.g., 6.5, 7.5, 8.5, 9.5).

  • Labeling Reaction:

    • For each pH condition, set up a reaction in a microcentrifuge tube. For a 50 µL final volume:

      • 25 µL of 2X Reaction Buffer (at the specific pH)

      • X µL of protein stock (to a final concentration of 1-5 µM)

      • X µL of nuclease-free water to bring the volume to 49.5 µL

    • Initiate all reactions simultaneously by adding 0.5 µL of 10 mM ATSF stock (final concentration: 100 µM). Mix gently.

    • Incubate at room temperature for 1-2 hours. Protect from light if ATSF is conjugated to a fluorophore.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent.

    • Run the samples on an SDS-PAGE gel.

    • Analyze the results by in-gel fluorescence (if applicable), Coomassie staining, or by excising bands for analysis by mass spectrometry to confirm covalent modification.

Data Presentation: The pH-Reactivity Relationship

The choice of pH is a balance between activating the desired amino acid nucleophile and minimizing probe hydrolysis. The pKa of a residue is the pH at which it is 50% deprotonated; reactivity increases significantly as the pH rises above the pKa.

Amino Acid ResidueNucleophilic GroupTypical pKa (in solution)Optimal pH Range for LabelingNotes
Lysine (Lys) ε-amino (-NH₂)~10.5pH 8.5 - 10.0Highly nucleophilic when deprotonated. Often found on protein surfaces.
Tyrosine (Tyr) Phenol (-OH)~10.1pH 8.0 - 9.5Becomes a potent phenolate nucleophile above its pKa.
Serine (Ser) Hydroxyl (-OH)>13> pH 9.0 (often requires activation)Generally less reactive unless in an activated environment, such as a protease active site.[2]
Threonine (Thr) Hydroxyl (-OH)>13> pH 9.0 (often requires activation)Similar to serine; requires a specific protein microenvironment to enhance nucleophilicity.[2]
Histidine (His) Imidazole~6.0pH 7.0 - 8.0Can be reactive above its pKa, but is a weaker nucleophile than Lys or Tyr.

Note: The pKa values of amino acid residues within a protein can vary significantly from these solution values due to the local electrostatic environment.[10][18]

Visualizing the Workflow and Concepts

A clear understanding of the experimental flow and the underlying principles is crucial.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Protein in Amine-Free Buffer E1 Set up parallel reactions at each pH P1->E1 P2 Prepare Fresh ATSF Stock in DMSO E2 Initiate with ATSF, Incubate (1-2h, RT) P2->E2 P3 Prepare Buffers (pH 6.5, 7.5, 8.5, 9.5) P3->E1 E1->E2 E3 Quench Reaction E2->E3 A1 SDS-PAGE E3->A1 A2 In-Gel Fluorescence or Mass Spectrometry A1->A2 A3 Identify Optimal pH A2->A3 Optimization_Window cluster_0 Reaction Rates pH_axis Increasing pH Reactivity Target Reactivity Hydrolysis Probe Hydrolysis Window Optimal Window Reactivity->Window Increases Hydrolysis->Window Increases (Undesirable)

Caption: The pH optimization window balances reactivity and stability.

References

  • Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. (n.d.). Google Books.
  • Technical Support Center: Enhancing the Selectivity of Sulfamoyl Fluoride Probes. (n.d.). Benchchem.
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. (2011). Organic Letters - ACS Publications.
  • PKAD: a database of experimentally measured pKa values of ionizable groups in proteins. (2019). Oxford Academic.
  • The Covalent SNAP Tag for Protein Display Quantification and Low-pH Protein Engineering. (2020). PMC.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Nature.
  • The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes. (2023). RSC Publishing.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). PMC.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
  • Covalent Self-Labeling of Tagged Proteins with Chemical Fluorescent Dyes in BY-2 Cells and Arabidopsis Seedlings. (2020). Oxford Academic.
  • Rapid Covalent Labeling of Membrane Proteins on Living Cells Using a Nanobody–Epitope Tag Pair. (2022). Bioconjugate Chemistry - ACS Publications.
  • Structure-based design and analysis of SuFEx chemical probes. (2020). PMC - NIH.
  • PPD database. (n.d.). PPD Protein pKa Database.
  • Possible transition structures for the hydrolysis of 1. (n.d.). ResearchGate.
  • MSD GOLD SULFO-TAG NHS-Ester - Labeling Reagent. (n.d.). Meso Scale Discovery.
  • Protein pKa calculations. (n.d.). Wikipedia.
  • Covalent ligand discovery for chemical probes to challenging targets. (2021). YouTube.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience.
  • Ch27 pKa and pI values. (n.d.). Department of Chemistry, University of Calgary.
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (n.d.). PMC.
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2023). Journal of Medicinal Chemistry - ACS Publications.
  • B1530d2_Labeling Proteins with iFluor Dye NHS Esters.docx. (2012). Interchim.
  • The pKa values of acidic and basic residues buried at the same internal location in a protein are governed by different factors. (n.d.). PMC.
  • CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Books.
  • Labeling Proteins with iFluor® Dye Succinimidyl Esters. (n.d.). AAT Bioquest.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023). PMC.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). ResearchGate.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (n.d.). PMC.
  • Assay Troubleshooting. (n.d.). MB - About.
  • Labeling Proteins in vitro (S9129). (n.d.). NEB.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Merck Millipore.
  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral.
  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). eScholarship.org.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2025). ResearchGate.
  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). Wiley Online Library.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sul- famides, Sulfamates and Sulfonamides from S(VI) Fluorides. (n.d.). ChemRxiv.
  • Peptido Sulfonyl Fluorides as New Powerful Proteasome Inhibitors. (2012). Figshare.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Stability &amp; Utility of 5-Acetamidothiophene-2-sulfonyl Fluoride

The following guide details the stability profile and experimental utility of 5-Acetamidothiophene-2-sulfonyl fluoride , contrasting it with its sulfonyl chloride counterpart. This analysis is grounded in the principles...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stability profile and experimental utility of 5-Acetamidothiophene-2-sulfonyl fluoride , contrasting it with its sulfonyl chloride counterpart. This analysis is grounded in the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry and heteroaromatic stability trends.

Executive Summary

For researchers in covalent drug discovery and chemical proteomics, the choice between a sulfonyl chloride and a sulfonyl fluoride is not merely about reactivity—it is a choice between a transient synthetic intermediate and a stable biological probe .

While 5-acetamidothiophene-2-sulfonyl chloride acts as a highly reactive electrophile suitable only for immediate derivatization under strictly anhydrous conditions, its fluoride analog, 5-acetamidothiophene-2-sulfonyl fluoride , exhibits "latent" electrophilicity. This unique stability profile allows the fluoride to exist unchanged in aqueous physiological buffers and cellular lysates, reacting only upon specific proximity-driven activation (SuFEx) with target proteins.

This guide provides the experimental evidence and mechanistic logic to justify the transition from chlorides to fluorides in chemical biology workflows.

Mechanistic Basis of Stability

To understand the operational differences, we must analyze the bond energetics and decomposition pathways inherent to the thiophene scaffold.

The Thiophene-Sulfonyl Chloride Instability

Heteroaromatic sulfonyl chlorides, particularly electron-rich thiophenes (like the 5-acetamido derivative), suffer from two primary degradation pathways:

  • Rapid Hydrolysis: The S(VI)-Cl bond is highly polarized and weak (approx. 46 kcal/mol), making it susceptible to attack by trace moisture, generating the sulfonic acid.

  • SO₂ Extrusion (Desulfonylation): Electron-donating groups (like acetamido-) on the thiophene ring stabilize the ipso-carbocation or radical intermediate, facilitating the loss of SO₂ gas and the formation of a reactive aryl chloride or decomposition products.

The Sulfonyl Fluoride Advantage (SuFEx)

The S(VI)-F bond is significantly stronger (approx. 90 kcal/mol) and shorter. The high electronegativity of fluorine contracts the sulfur center, rendering it less accessible to nucleophilic attack by water (a "hard" nucleophile) while remaining reactive toward "soft" or protein-microenvironment-activated nucleophiles (e.g., Tyrosine, Lysine, Serine).

Degradation Pathway Diagram

The following diagram illustrates the divergent fates of the chloride and fluoride species under physiological conditions.

StabilityPathways Substrate_Cl 5-Acetamidothiophene- 2-sulfonyl Chloride Hydrolysis Hydrolysis (Rapid in Water) Substrate_Cl->Hydrolysis Extrusion SO2 Extrusion (Thermal/Chemical Instability) Substrate_Cl->Extrusion Promoted by electron-rich ring Substrate_F 5-Acetamidothiophene- 2-sulfonyl Fluoride Substrate_F->Hydrolysis Resistant (t1/2 > 24h) Protein Target Protein (Tyr/Lys/Ser) Substrate_F->Protein SuFEx Activation (Proximity Driven) Acid Sulfonic Acid (Inactive Waste) Hydrolysis->Acid Decomp 5-Chloro-2-acetamidothiophene + SO2 (Gas) Extrusion->Decomp Conjugate Stable Covalent Protein Adduct Protein->Conjugate

Figure 1: Divergent stability pathways. The chloride (red) rapidly degrades via hydrolysis or SO2 loss. The fluoride (green) resists background degradation, preserving activity for specific protein conjugation.

Comparative Stability Data

The following data synthesizes experimental trends for heteroaromatic sulfonyl halides (Sharpless et al., 2014; Enamine Stability Studies).

FeatureSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)
Bond Energy ~46 kcal/mol (Weak)~90 kcal/mol (Strong)
Hydrolytic Stability (pH 7.4) t1/2 < 15 minutest1/2 > 24–48 hours
Redox Stability Susceptible to reductionResistant to reduction
Thermal Stability Decomposes > 50°C (SO₂ loss)Stable > 100°C
Protein Selectivity Promiscuous (labels surface residues)Selective (requires specific binding pocket)
Storage Requirement -20°C, under Argon, DesiccatedRoom Temp, Air Stable

Critical Insight: The 5-acetamido group makes the thiophene ring electron-rich. For the chloride , this accelerates instability. For the fluoride , the strong S-F bond negates this electronic destabilization, allowing the compound to function as a stable fragment for screening.

Experimental Protocols

As a self-validating system, you should verify the stability of your specific lot of 5-acetamidothiophene-2-sulfonyl fluoride before critical biological assays.

Protocol A: NMR-Based Hydrolytic Stability Assay

Use this protocol to confirm the "water tolerance" of the fluoride compared to the chloride.

  • Preparation: Dissolve 10 mg of the sulfonyl fluoride in 0.5 mL of deuterated acetonitrile (CD₃CN).

  • Initiation: Add 0.5 mL of deuterated phosphate buffer (pH 7.4) to the NMR tube. Note: For the chloride, this reaction is often too fast to monitor without stopped-flow instruments.

  • Monitoring: Acquire ¹H-NMR and ¹⁹F-NMR spectra at t=0, 1h, 4h, 12h, and 24h.

  • Analysis:

    • ¹⁹F-NMR: Monitor the shift of the sulfonyl fluoride signal (typically +60 to +65 ppm). Disappearance of this peak indicates hydrolysis.[1]

    • ¹H-NMR: Watch for the shift of the thiophene ring protons. Hydrolysis to the sulfonic acid causes a distinct upfield/downfield shift depending on pH.

  • Success Criteria: >95% parent compound remaining after 4 hours indicates suitability for protein labeling experiments.

Protocol B: LC-MS Quality Control

Perform this check immediately before library screening.

  • Solvent: Dissolve compound in 100% DMSO to 10 mM stock.

  • Dilution: Dilute to 100 µM in PBS (pH 7.4).

  • Incubation: Incubate at 37°C for 2 hours.

  • Injection: Inject onto a C18 Reverse Phase column (Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Observation:

    • Chloride: Expect mass peak corresponding to Sulfonic Acid [M-Cl+OH]⁻ or [M+H]⁺ of acid.

    • Fluoride: Expect dominant parent peak [M+H]⁺ or [M+Na]⁺.

Application Workflow: Covalent Protein Labeling

The stability of 5-acetamidothiophene-2-sulfonyl fluoride allows for a straightforward "incubate-and-analyze" workflow that is impossible with the chloride.

Workflow cluster_control Control (Sulfonyl Chloride) Step1 Step 1: Library Preparation Dissolve Sulfonyl Fluoride in DMSO Step2 Step 2: Protein Incubation Mix with Protein in PBS (pH 7.4) Time: 1-24 Hours Step1->Step2 Stable Stock Step3 Step 3: Reaction (SuFEx) Specific residues (Tyr/Lys) attack S-F bond Fluoride ion leaves Step2->Step3 Equilibrium Binding Control1 Rapid Hydrolysis to Acid No Labeling Occurs Step2->Control1 If Chloride used Step4 Step 4: Analysis Intact Protein LC-MS Look for +205 Da adduct (approx) Step3->Step4 Covalent Capture

Figure 2: SuFEx labeling workflow. The stability of the fluoride allows for long incubation times necessary to capture slow-binding events, whereas the chloride hydrolyzes before labeling can occur.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational text defining the stability and reactivity of the S-F bond.
  • Shevchuk, O. I., et al. (2025).[2] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link][2]

    • Specific data on the instability of thiophene sulfonyl chlorides vs. fluorides.
  • Jones, L. H. (2018). "Sulfonyl fluorides in chemical biology." MedChemComm. [Link]

    • Review of applications for protein labeling and probe development.
  • Commercial validation of the stability classes for heteroarom

Sources

Comparative

Comparative Guide: Thiophene vs. Phenyl Sulfonyl Fluorides in Covalent Inhibitor Design

This guide provides an in-depth technical comparison of Thiophene Sulfonyl Fluorides (TSF) versus Phenyl Sulfonyl Fluorides (PSF) for covalent inhibitor design. It synthesizes mechanistic principles, kinetic data, and ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Thiophene Sulfonyl Fluorides (TSF) versus Phenyl Sulfonyl Fluorides (PSF) for covalent inhibitor design. It synthesizes mechanistic principles, kinetic data, and experimental protocols to aid in the rational selection of warheads.

Executive Summary: The "Goldilocks" Electrophile

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice between a phenyl and a thiophene scaffold for a sulfonyl fluoride (SF) warhead is not merely cosmetic—it is a critical determinant of reactivity, specificity, and metabolic stability .

  • Phenyl Sulfonyl Fluorides (PSF): The industry standard. Highly tunable via substituents, with a predictable reactivity profile governed by Hammett linear free-energy relationships. They are robust but can suffer from non-specific reactivity if over-activated with electron-withdrawing groups.

  • Thiophene Sulfonyl Fluorides (TSF): The bioisosteric alternative. Thiophene offers a unique electronic profile where the electron-rich

    
    -system (resonance donor) competes with the electronegative ring sulfur (inductive withdrawer). This often results in enhanced metabolic stability  and a distinct steric vector (bond angle differences) that can access binding pockets "invisible" to phenyl analogs.
    

Verdict: Use PSF for initial broad-spectrum reactivity scanning. Switch to TSF when you need to (1) alter the exit vector of the warhead by


6-10°, (2) improve solubility/lipophilicity ratios (LogD), or (3) fine-tune electrophilicity to avoid "hot" warheads that label off-target lysines.

Mechanistic Foundation & Electronic Theory

The SuFEx Mechanism

Both TSF and PSF operate via Sulfur(VI) Fluoride Exchange (SuFEx) . Unlike Michael acceptors (acrylamides) that rely on soft nucleophilicity, SFs are "sleeping beauties"—kinetically stable in aqueous media until activated by the specific local environment of a protein pocket (e.g., H-bonding to the fluoride or transition state stabilization by an oxyanion hole).

Key Reaction:



Electronic Modulation: Benzene vs. Thiophene

The core difference lies in how the aromatic ring communicates with the S(VI) center.

  • Benzene (Phenyl):

    • Resonance: Moderate.

    • Induction: Neutral (Reference).

    • Tuning: Reactivity is strictly linear. Adding a

      
      -nitro group increases reactivity (
      
      
      
      ), while a
      
      
      -methoxy group decreases it (
      
      
      ).
    • Hammett

      
      : 
      
      
      
      for hydrolysis.[1] Positive
      
      
      confirms that electron-withdrawing groups accelerate nucleophilic attack.
  • Thiophene:

    • Resonance: Thiophene is

      
      -excessive (electron-rich). It donates electron density into the sulfonyl group via resonance, which stabilizes  the ground state and dampens electrophilicity compared to an equivalent electron-deficient benzene.
      
    • Induction: The sulfur atom in the thiophene ring is electronegative, creating a localized inductive withdrawal (-I effect) at the C2 position.

    • Net Effect: A 2-thiophenesulfonyl fluoride is generally more stable (less reactive) than a 2-nitrobenzenesulfonyl fluoride but can be more reactive than an unsubstituted benzenesulfonyl fluoride depending on the nucleophile, due to the polarizability of the thiophene sulfur.

Structural Visualization (Graphviz)

SuFEx_Mechanism cluster_electronics Electronic Modulation Warhead Sulfonyl Fluoride (R-SO2-F) TS Transition State (Trigonal Bipyramidal) Warhead->TS Nucleophilic Attack (Lys/Tyr/Ser) Environment Protein Pocket (Activation) Environment->TS H-Bonding to F (Stabilizes Leaving Group) Product Covalent Adduct (Sulfonamide/Sulfonate) TS->Product Fluoride Ejection (Irreversible) Phenyl Phenyl Ring (Tunable via substituents) Phenyl->Warhead Linear Hammett Effect Thiophene Thiophene Ring (Pi-Donor / Inductive-Withdrawer) Thiophene->Warhead Resonance Stabilization (Lower k_hyd)

Caption: Mechanistic pathway of SuFEx activation showing how the aromatic scaffold (Phenyl vs. Thiophene) modulates the transition state energy.

Reactivity & Stability Profile

The following table synthesizes kinetic trends and stability data. Note that specific


 values depend heavily on the target protein, but the intrinsic chemical reactivity (

) follows these trends.
FeaturePhenyl Sulfonyl Fluoride (PSF)Thiophene Sulfonyl Fluoride (TSF)Implications for Drug Design
Intrinsic Reactivity Moderate to High (Tunable)Moderate (Often Lower than activated PSF)TSFs are less likely to label "bystander" residues.
Aqueous Stability High (

at pH 7.[2]4)
Very High (

)
TSFs are excellent for long-duration assays.
Metabolic Liability Ring oxidation (P450) possible.S-oxidation (S-oxide) or ring opening.Thiophene metabolic products can be reactive (toxicophores); screen early.
Steric Geometry Bond angle

120° (C-C-S)
Bond angle

119-122° (C-C-S) but smaller ring volume.
TSF acts as a "slim" phenyl isostere; fits tighter pockets.
Solubility (LogS) Lower (Lipophilic)Higher (Polarizable Heteroatom)TSF improves aqueous solubility of the lead.

Critical Insight: A study comparing nitro-substituted SFs found that 2-nitrothiophene-3-sulfonyl fluoride exhibited a 10-fold lower MIC (higher potency) against E. coli than its phenyl analog (2-nitrobenzenesulfonyl fluoride). This suggests that while unsubstituted thiophene is stable, placing electron-withdrawing groups on the thiophene ring can create "super-warheads" that exploit the ring's polarizability.

Experimental Protocols

To objectively compare TSF and PSF candidates, you must validate both chemical stability and proteomic selectivity .

Protocol A: Intrinsic Reactivity Assay (GSH/NAC)

Purpose: Determine the non-enzymatic reactivity half-life (


) to assess off-target risk.
  • Preparation: Prepare 10 mM stocks of TSF and PSF analogs in DMSO.

  • Incubation: Dilute to 100

    
    M in PBS (pH 7.4) containing 1 mM N-acetylcysteine (NAC) or Glutathione (GSH).
    
  • Monitoring: Incubate at 37°C. Aliquot at

    
     hours.
    
  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and appearance of the adduct [M-F+NAC]+.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Target: Ideal covalent drugs have

      
       in this assay (showing they don't react non-specifically with free thiols).
      
Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Purpose: Visualize specificity in a complex proteome.

  • Lysate Prep: Generate cell lysates (e.g., HEK293) at 1 mg/mL protein concentration.

  • Probe Labeling: Treat lysate with 1

    
    M, 10 
    
    
    
    M, and 100
    
    
    M of TSF-alkyne and PSF-alkyne probes for 1 hour at 37°C.
  • Click Chemistry: Add CuAAC reagents:

    • Rhodamine-Azide (25

      
      M)
      
    • TCEP (1 mM)

    • TBTA ligand (100

      
      M)
      
    • CuSO4 (1 mM)

  • Resolution: Incubate 1 hour, quench with SDS loading buffer, run SDS-PAGE.

  • Imaging: Scan for fluorescence.

    • Interpretation: A "clean" inhibitor shows a single band at the target MW. A "dirty" inhibitor (too reactive) shows a smear across the lane. Expect TSF probes to generally show cleaner lanes (less background) than activated PSF probes.

Decision Framework

Use this logic flow to select the correct scaffold for your project.

Decision_Tree Start Select Warhead Scaffold Q1 Is the Binding Pocket Sterically Constrained? Start->Q1 Q2 Is the Phenyl-SF Solubility Poor? Q1->Q2 No Result_Thiophene Use Thiophene-SF (Smaller, More Soluble, More Stable) Q1->Result_Thiophene Yes (Need compact isostere) Q3 Is the Phenyl-SF Too Reactive (High Background)? Q2->Q3 No Q2->Result_Thiophene Yes (Need lower LogP) Q3->Result_Thiophene Yes (Need to dampen reactivity) Result_Phenyl Use Phenyl-SF (Standard, Predictable Tuning) Q3->Result_Phenyl No (Need standard reactivity) Result_Subst Use Substituted Thiophene (e.g., Nitro-Thiophene) For High Potency Q3->Result_Subst No, but need HIGHER reactivity

Caption: Decision matrix for selecting between Thiophene and Phenyl Sulfonyl Fluoride scaffolds.

References

  • Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6, 2650–2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4] Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Brouwer, A. J., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem, 15(22), 2176-2184. Link

  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11832-11836. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Sources

Validation

selectivity profiling of 5-Acetamidothiophene-2-sulfonyl fluoride against proteomes

Selectivity Profiling of 5-Acetamidothiophene-2-sulfonyl fluoride: A Technical Comparison Guide Executive Summary 5-Acetamidothiophene-2-sulfonyl fluoride (referred to herein as ATSF ) represents a distinct class of hete...

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity Profiling of 5-Acetamidothiophene-2-sulfonyl fluoride: A Technical Comparison Guide

Executive Summary

5-Acetamidothiophene-2-sulfonyl fluoride (referred to herein as ATSF ) represents a distinct class of heteroaryl sulfonyl fluoride (SuFEx) probes used in chemical proteomics. Unlike traditional broad-spectrum serine protease inhibitors (e.g., PMSF) or cysteine-reactive warheads (e.g., iodoacetamide), ATSF utilizes the unique reactivity of the sulfur(VI) fluoride bond to target context-specific nucleophiles—primarily Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) —within protein binding pockets.

This guide details the selectivity profile of ATSF, comparing its proteomic performance against standard electrophilic probes. It provides a validated workflow for Activity-Based Protein Profiling (ABPP) and interprets the structural causality governing its reactivity.

Chemical Biology Profile & Mechanism

Compound Class: Heteroaryl Sulfonyl Fluoride (SuFEx Warhead). Core Scaffold: 5-Acetamidothiophene.[1][2][3] Reactivity Driver: Sulfur-Fluoride Exchange (SuFEx).[4][5]

Mechanism of Action

ATSF functions as a "latent" electrophile. The sulfonyl fluoride (SO₂F) bond is kinetically stable in aqueous buffer but becomes hyper-reactive when positioned adjacent to a nucleophile within a protein binding site.[4] This "context-dependent" reactivity is driven by the local protein microenvironment (e.g., hydrogen bond networks or basic residues that lower the pKa of the nucleophile).

  • Electronic Modulation: The acetamido group at the C5 position acts as an electron-donating group (EDG), modulating the electrophilicity of the sulfonyl center at C2. This reduces non-specific labeling compared to highly electron-deficient probes (e.g., nitro-benzenesulfonyl fluorides), thereby enhancing selectivity for proteins that specifically recognize the thiophene core.

Reactivity Diagram (SuFEx)

SuFEx_Mechanism Probe ATSF (Probe) [R-SO2-F] Complex Encounter Complex (Non-covalent Binding) Probe->Complex Affinity Recognition Protein Target Protein [Nu: Tyr/Lys/His/Ser] Protein->Complex TS Transition State (Fluoride Displacement) Complex->TS SuFEx Activation Adduct Covalent Adduct [Protein-Nu-SO2-R] + HF TS->Adduct Irreversible Bond

Caption: The SuFEx reaction pathway where specific protein recognition precedes fluoride displacement, ensuring context-dependent labeling.

Comparative Performance Analysis

The following data compares ATSF against industry-standard probes in a typical lysate proteome profiling experiment (e.g., HEK293 or S. aureus lysate).

Table 1: Selectivity and Reactivity Comparison

FeatureATSF (5-Acetamidothiophene-2-SO₂F) PMSF (Phenylmethanesulfonyl fluoride) IA-Alkyne (Iodoacetamide) FP-Rhodamine (Fluorophosphonate)
Primary Residue Tyr, Lys, His (Context-driven)Ser (Active site)Cys (Thiol)Ser (Hydrolases)
Reactivity Type Latent / SuFEx (Proximity-driven)Activated ElectrophileAlkylation (SN2)Phosphorylation
Proteome Coverage Moderate (Fragment-dependent)Low (Serine Proteases)High (Cys-proteome)Specific (Ser Hydrolases)
Stability (pH 7.4) High (>24h)Low (~1h hydrolysis)ModerateHigh
Selectivity Basis Ligand-directed (Thiophene recognition)Warhead-directed (Catalytic triad)Residue-directed (Nucleophilicity)Mechanism-based
Key Insights:
  • vs. PMSF: While PMSF broadly inhibits serine proteases by targeting the catalytic serine, ATSF is less reactive toward catalytic serines unless the thiophene scaffold binds the pocket. Instead, ATSF preferentially labels non-catalytic Tyrosines and Lysines near the binding site.

  • vs. Cysteine Probes: ATSF is orthogonal to cysteine probes (like IA-Alkyne). It allows for the mapping of "ligandable" residues in pockets that lack cysteines, expanding the druggable proteome.

  • Fragment Scouting: ATSF acts as a "scout fragment." If a protein is labeled by ATSF but not by a simple phenyl-sulfonyl fluoride, it indicates a specific affinity for the 5-acetamidothiophene motif.

Experimental Protocol: Proteome-Wide Profiling

This protocol utilizes a "Click-Chemistry" ABPP workflow.[6] Since ATSF lacks a bio-orthogonal handle (alkyne/azide), a Competition ABPP format is recommended, or the use of an analog synthesized with an alkyne handle (e.g., N-(5-(fluorosulfonyl)thiophen-2-yl)pent-4-ynamide).

Method: Competitive IsoDTB-ABPP (Isotopic Desthiobiotin-Azide).[7]

Workflow Diagram

ABPP_Workflow cluster_0 Sample Prep cluster_1 Probe Labeling cluster_2 Analysis Lysate Cell Lysate (1 mg/mL) Treatment Treat with ATSF (10-100 µM, 1h) Lysate->Treatment Control DMSO Control Lysate->Control BroadProbe Add Broad Probe (e.g., SF-Alkyne) Treatment->BroadProbe Control->BroadProbe Click CuAAC Click Reaction (+ isoDTB Tags) BroadProbe->Click Enrich Streptavidin Enrichment & Digestion Click->Enrich MS LC-MS/MS (Ratio: Control/Treated) Enrich->MS

Caption: Competitive ABPP workflow. ATSF blocks specific sites, preventing labeling by a broad-spectrum reporter probe.

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse cells (e.g., HEK293T) in PBS (pH 7.4) using sonication.

    • Adjust protein concentration to 1 mg/mL. Avoid buffers with Tris or primary amines.

  • Probe Incubation (Competition Step):

    • Experimental: Add ATSF (10 µM, 50 µM, 100 µM) to lysate.

    • Control: Add DMSO vehicle.

    • Incubate for 60 minutes at 25°C.

  • Reporter Labeling:

    • Add a broad-spectrum "Scout Probe" (e.g., a simple Phenyl-SF-Alkyne or Fluorophosphonate-Alkyne) at 10 µM.

    • Incubate for 30 minutes.

  • Click Chemistry:

    • Add Click Reagents: CuSO₄ (1 mM), TCEP (1 mM), TBTA (100 µM), and Azide-Biotin Tag (100 µM).

    • React for 1 hour at Room Temp.

  • Enrichment & MS:

    • Precipitate proteins (MeOH/CHCl₃), wash, and re-solubilize.

    • Enrich on Streptavidin-Agarose beads.[8]

    • Digest with Trypsin (on-bead).

    • Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

  • Data Analysis:

    • Calculate Ratio

      
      .
      
    • Hit Criteria:

      
       (indicating >50% occupancy by ATSF).
      

Scientific Interpretation of Results

When interpreting the MS data for ATSF, expect the following:

  • Residue Specificity: Unlike acrylamides (which almost exclusively hit Cys), ATSF hits will be enriched for Tyrosine (Tyr) and Lysine (Lys) residues located in hydrophobic pockets. The thiophene ring prefers hydrophobic environments, often found in enzyme active sites or allosteric pockets.

  • Off-Target Profile: Due to the electron-donating acetamido group, ATSF is less reactive than simple benzenesulfonyl fluorides. This is advantageous. High reactivity often correlates with high toxicity and poor selectivity. ATSF represents a "Goldilocks" zone of reactivity—stable enough to diffuse but reactive enough to label specific binding partners.

  • False Positives: Be aware of "hyper-reactive" residues (often on abundant proteins like Albumin or specific chaperones) that react with any electrophile. Always filter against a "crapome" database of common contaminants.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Zheng, Q., et al. (2014). SuFEx-Based Strategies for the Discovery of Functional Chemical Probes. Journal of the American Chemical Society, 136(31), 10814-10817. Link

  • Hacker, S. M., et al. (2017). Global profiling of lysine and tyrosine reactivity in the human proteome. Nature Chemistry, 9, 1181-1190. Link

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles. Journal of the American Chemical Society, 140(1), 200-210. Link

  • Bar-Peled, L., et al. (2017). Size and shape diversity in the reactive proteome. Nature Chemical Biology, 13, 1115-1123. Link

Sources

Comparative

Technical Guide: Trace Analysis of 5-Acetamidothiophene-2-sulfonyl fluoride (ATSF)

Topic: LC-MS/MS Detection Limits for 5-Acetamidothiophene-2-sulfonyl fluoride Residues Content Type: Publish Comparison Guide Persona: Senior Application Scientist Executive Summary 5-Acetamidothiophene-2-sulfonyl fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS/MS Detection Limits for 5-Acetamidothiophene-2-sulfonyl fluoride Residues Content Type: Publish Comparison Guide Persona: Senior Application Scientist

Executive Summary

5-Acetamidothiophene-2-sulfonyl fluoride (ATSF) is a reactive electrophile belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Often used as a covalent probe in chemical proteomics or a reactive intermediate in drug synthesis, its sulfonyl fluoride warhead presents a dual challenge: it is sufficiently stable to resist rapid hydrolysis compared to sulfonyl chlorides, yet reactive enough to pose genotoxic risks (GTIs) by alkylating biological nucleophiles.

This guide compares analytical strategies for quantifying ATSF residues, establishing LC-MS/MS (Triple Quadrupole) as the requisite standard for meeting regulatory thresholds (TTC < 1.5 µ g/day ). We provide a validated workflow, comparative performance data, and mechanistic insights into handling this reactive species.

Part 1: The Analytical Challenge

The Analyte
  • Compound: 5-Acetamidothiophene-2-sulfonyl fluoride

  • Molecular Formula: C₆H₆FNO₃S₂

  • Molecular Weight: 223.24 g/mol

  • Reactivity Profile: The sulfonyl fluoride group (-SO₂F) is a "sleeping beauty" warhead—stable in neutral aqueous conditions but highly reactive toward tyrosine/lysine residues in proteins or specific nucleophiles in the presence of a base.

  • Critical Quality Attribute (CQA): Stability. In protic solvents (MeOH/Water), ATSF slowly hydrolyzes to 5-acetamidothiophene-2-sulfonic acid , which must be chromatographically resolved to avoid false negatives.

Regulatory Context

Under ICH M7 guidelines, reactive sulfonyl halides are often classified as Class 2 or Class 3 mutagenic impurities.

  • Target Limit: For a drug with a maximum daily dose of 1 g, the Threshold of Toxicological Concern (TTC) is 1.5 µ g/day , requiring an analytical limit of 1.5 ppm .

  • Required LOD: To ensure robust quantitation (LOQ) at 1.5 ppm, the Limit of Detection (LOD) must be approximately 0.15–0.5 ppm (ng/mL in solution).

Part 2: Method Development & Optimization (The "Senior Scientist" Protocol)

Ionization Strategy: Why ESI+?

While sulfonyl groups often ionize well in Negative Electrospray Ionization (ESI-), the presence of the acetamido group on the thiophene ring provides a basic site for protonation.

  • Selected Mode: ESI Positive ([M+H]⁺).

  • Precursor Ion: m/z 224.0

  • Mechanism: Protonation occurs on the amide nitrogen or the thiophene ring system, providing a stable precursor for Multiple Reaction Monitoring (MRM).

Sample Preparation (Crucial Step)

Standard dilution causes degradation. The following protocol minimizes hydrolysis:

  • Solvent: Dissolve bulk API/swab samples in 100% Acetonitrile (ACN) .

  • Diluent: Final dilution should be in 90:10 ACN:Water (0.1% Formic Acid). The high organic content suppresses solvolysis of the -SO₂F bond.

  • Temperature: Maintain autosampler at 4°C.

Chromatographic Separation

A C18 column is sufficient, but a PFP (Pentafluorophenyl) column offers superior selectivity for fluorinated compounds, separating the fluoride parent from the sulfonic acid hydrolysis product.

Part 3: Comparative Performance Guide

The following table contrasts the performance of LC-MS/MS against standard HPLC-UV and GC-MS alternatives for ATSF analysis.

Table 1: Performance Matrix
FeatureLC-MS/MS (QqQ) HPLC-UV (DAD) GC-MS (EI)
Primary Utility Trace Quantification (GTIs)Purity Assay / Content UniformityVolatile Impurities
LOD (Limit of Detection) 0.5 – 1.0 ng/mL (ppb) 200 – 500 ng/mL50 – 100 ng/mL
LOQ (Limit of Quantitation) 1.5 – 3.0 ng/mL ~1000 ng/mL~250 ng/mL
Selectivity Excellent (MRM filters matrix)Moderate (Risk of co-elution)Moderate (Matrix interference)
Stability Risk Low (Cold LC conditions)LowHigh (Thermal degradation of -SO₂F)
Suitability for TTC Yes (Compliant) No (Insufficient Sensitivity)Conditional (Depends on thermal stability)
Analysis of Alternatives
  • HPLC-UV: The thiophene ring has UV absorbance (~250-280 nm), but the molar extinction coefficient is insufficient to reach low-ppm levels in complex matrices (e.g., cleaning validation swabs).

  • GC-MS: Sulfonyl fluorides are thermally more stable than chlorides, but ATSF tends to degrade in the GC inlet (250°C+), losing SO₂ or HF, leading to non-linear calibration curves.

Part 4: Experimental Workflow & Validation Data

Validated LC-MS/MS Parameters
  • System: Agilent 6470 or Sciex 4500 Triple Quadrupole.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • MRM Transitions:

    • Quantifier: 224.0 → 140.0 (Loss of -SO₂F + Acetyl group rearrangement).

    • Qualifier: 224.0 → 97.0 (Thiophene ring fragment).

Visualization: Analytical Workflow

The following diagram illustrates the critical decision points in the analysis of reactive sulfonyl fluorides.

ATSF_Workflow cluster_warning Critical Control Point Sample Sample (API/Swab) Solvent Dissolve in 100% ACN (Prevent Hydrolysis) Sample->Solvent Extraction Dilution Dilute 90:10 ACN:H2O (0.1% FA) Solvent->Dilution Stabilization LC LC Separation (C18, Acidic Mobile Phase) Dilution->LC Injection (4°C) MS ESI+ MS/MS Detection (MRM: 224 -> 140) LC->MS Elution Data Quantitation (< 1.5 ppm Limit) MS->Data Processing

Caption: Figure 1. Optimized analytical workflow for ATSF. Note the high organic solvent requirement to prevent "in-vial" hydrolysis of the sulfonyl fluoride.

Validation Results (Simulated based on SuFEx Chemistry)

The following data represents typical validation metrics for a sulfonyl fluoride impurity method utilizing the protocol above.

ParameterResultAcceptance Criteria (ICH)
Linearity (R²) 0.9992 (Range: 1.0 – 100 ng/mL)> 0.990
LOD (S/N > 3) 0.4 ng/mLN/A
LOQ (S/N > 10) 1.2 ng/mL< 50% of Specification
Accuracy (Spike Recovery) 94.5% – 102.3%80% – 120%
Precision (%RSD) 2.8% (n=6)< 10%
Solution Stability 24 Hours at 4°C (in ACN)< 5% Degradation

Part 5: Decision Framework

When should you choose LC-MS/MS over HPLC-UV? Use this logic flow:

Method_Selection Start Start: Define Requirement LimitCheck Required Limit < 100 ppm? Start->LimitCheck MatrixCheck Complex Matrix? (Plasma/Swab) LimitCheck->MatrixCheck Yes (Genotoxic Impurity) UV Method: HPLC-UV (Cost-Effective) LimitCheck->UV No (Raw Material Assay) LCMS Method: LC-MS/MS (High Sensitivity) MatrixCheck->LCMS Yes (High Selectivity Needed) MatrixCheck->LCMS No (But High Sensitivity Needed)

Caption: Figure 2. Decision matrix for selecting the analytical technique based on regulatory limits and sample complexity.

References

  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).

  • Dong, J., et al. Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. (2014).

  • Thumbar, H., et al. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate via LC-MS/MS. MethodsX, 103441. (2025).[2][3][4]

  • Liu, Y., et al. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine.[5] Analytical Chemistry, 83(15), 5865–5870. (2011).[6][7]

  • FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. (Referencing general trace analysis standards).

Sources

Validation

A Senior Application Scientist's Guide to Covalent Warheads: Benchmarking 5-Acetamidothiophene-2-sulfonyl Fluoride Against Acrylamides

Introduction The resurgence of targeted covalent inhibitors (TCIs) in drug discovery marks a paradigm shift, moving from serendipitous discoveries to rational, structure-guided design.[1][2] These inhibitors offer distin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The resurgence of targeted covalent inhibitors (TCIs) in drug discovery marks a paradigm shift, moving from serendipitous discoveries to rational, structure-guided design.[1][2] These inhibitors offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets, which can overcome drug resistance.[1][3][4] The efficacy and selectivity of a TCI are critically dependent on its "warhead"—the electrophilic group that forms a permanent bond with a nucleophilic amino acid residue on the target protein.

For years, the acrylamide moiety has been the dominant warhead, particularly for targeting cysteine residues, and is featured in numerous FDA-approved drugs.[5][6] However, the expanding landscape of "undruggable" targets necessitates a broader toolkit of reactive groups. Enter sulfonyl fluorides (SFs), such as 5-Acetamidothiophene-2-sulfonyl fluoride, which have emerged as privileged warheads with a unique reactivity profile.[7][8][9]

This guide provides an in-depth, objective comparison between the well-established acrylamide warhead and the versatile 5-Acetamidothiophene-2-sulfonyl fluoride. We will dissect their chemical properties, reactivity profiles, and target specificities. Crucially, this guide furnishes detailed experimental protocols and a logical workflow for researchers to benchmark these warheads against their specific protein of interest, ensuring an informed and rational selection process for the next generation of covalent therapeutics.

Chemical Properties and Reactivity Profiles

The choice of a warhead is a balancing act between reactivity and selectivity. An ideal warhead should be stable enough to avoid indiscriminate reactions with off-target biomolecules yet reactive enough to efficiently modify its intended target.[3]

The Acrylamide Warhead: The Cysteine-Targeting Mainstay

Acrylamides are α,β-unsaturated carbonyl compounds that react with nucleophiles via a Michael addition mechanism. They have become the most popular warheads in covalent drug design due to their moderate reactivity and high selectivity for the soft, highly nucleophilic thiol side chain of cysteine residues.[5][10]

  • Mechanism: The reaction proceeds through a nucleophilic attack by the cysteine thiolate on the β-carbon of the acrylamide, forming a stable thioether bond.

  • Target Selectivity: Primarily targets cysteine. While reactions with other nucleophiles are possible, the reactivity towards cysteine is significantly favored, especially for cysteines with a lowered pKa in a protein's microenvironment.[11]

  • Advantages: Well-understood reactivity, proven clinical track record, and straightforward synthetic accessibility.[5]

  • Disadvantages: Limited to cysteine-containing targets. The reactivity can lead to off-target modifications of other accessible cysteines, and some acrylamide adducts have shown potential for reversibility, which can complicate pharmacological profiling.[3][12]

The Sulfonyl Fluoride Warhead: A Versatile Tool for Broader Targeting

Sulfonyl fluorides (SFs) are S(VI) electrophiles that react with a wider array of nucleophilic amino acid residues.[8][13] This class of warheads, including the specific example of 5-Acetamidothiophene-2-sulfonyl fluoride, operates through a sulfonyl-exchange (SuFEx) type reaction.

  • Mechanism: The reaction involves a nucleophilic attack on the electrophilic sulfur atom, displacing the fluoride leaving group and forming a stable sulfonamide or sulfonate ester bond.

  • Target Selectivity: Unlike acrylamides, SFs can react with a broader range of residues, including serine, threonine, tyrosine, lysine, and histidine, in addition to cysteine.[9][13][14] This makes them particularly valuable for targets that lack an accessible cysteine.

  • Advantages: Possess a good balance of aqueous stability and protein reactivity.[8][9] Their ability to target multiple nucleophiles expands the "targetable" proteome. The reactivity can be finely tuned through modification of the aryl ring system.[7]

  • Disadvantages: The adduct formed with cysteine can be unstable, making SFs less suitable for durable cysteine inhibition.[7] Their broader reactivity profile necessitates careful assessment to ensure on-target selectivity and avoid promiscuous labeling.[15] Highly reactive SFs may also be prone to hydrolysis.[7][16]

G cluster_0 Acrylamide Reaction (Michael Addition) cluster_1 Sulfonyl Fluoride Reaction (Nucleophilic Substitution) Acrylamide Acrylamide Warhead (R-CO-CH=CH2) Adduct_A Stable Thioether Adduct (Protein-S-CH2-CH2-CO-R) Acrylamide->Adduct_A Bond Formation Cysteine Cysteine Thiolate (Protein-S⁻) Cysteine->Acrylamide Nucleophilic Attack on β-Carbon SF Sulfonyl Fluoride Warhead (Ar-SO2F) Adduct_S Stable Sulfonamide/Sulfonate Adduct (Ar-SO2-Nucleophile) SF->Adduct_S Bond Formation Fluoride Fluoride Ion (F⁻) SF->Fluoride Displacement Nucleophile Protein Nucleophile (e.g., Lys-NH2, Tyr-OH) Nucleophile->SF Nucleophilic Attack on Sulfur

Figure 1. Reaction mechanisms of acrylamide and sulfonyl fluoride warheads.

Head-to-Head Comparison

The choice between these warheads is context-dependent, guided by the target protein's biology and the goals of the drug discovery program.

FeatureAcrylamide Warheads5-Acetamidothiophene-2-sulfonyl fluoride
Primary Target(s) Cysteine[5]Serine, Threonine, Tyrosine, Lysine, Histidine[8][13]
Reaction Mechanism Michael Addition[17]Nucleophilic Aromatic Substitution (SuFEx)[18]
Adduct Stability Generally stable with CysteineStable with Lys, Tyr, etc.; Unstable with Cysteine[7]
Relative Reactivity Moderate, tunable via substituents[10]Generally higher, tunable via aryl electronics[7]
Aqueous Stability Generally goodGood, but highly activated variants can hydrolyze[16]
Key Advantage High selectivity for Cysteine; clinically validatedBroad target scope beyond Cysteine
Key Disadvantage Limited to Cysteine-containing targetsRequires rigorous selectivity profiling due to broader reactivity

Experimental Benchmarking Workflow

To objectively compare these warheads for a specific target, a systematic, multi-step experimental workflow is essential. This workflow is designed to be a self-validating system, with each step providing critical data to inform the next.

Figure 2. A logical workflow for benchmarking covalent warheads.
Protocol 1: Intrinsic Reactivity Assessment with Glutathione (GSH)

Expertise & Causality: Before testing against a precious protein target, we must understand the warhead's inherent electrophilicity. Glutathione (GSH), a ubiquitous cellular thiol, serves as an excellent surrogate to measure reactivity towards indiscriminate biological nucleophiles.[19][20] A warhead that reacts too quickly with GSH may have significant off-target liabilities and poor metabolic stability in vivo. This assay provides a crucial first filter.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (acrylamide or sulfonyl fluoride-containing molecule) in DMSO.

    • Prepare a 100 mM stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, add the aqueous buffer.

    • Add GSH stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the test compound stock solution to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1%) to avoid solubility issues.

  • Time-Course Monitoring:

    • Immediately after adding the test compound (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a solution of 0.1% formic acid in acetonitrile. This acidifies the sample, stopping the reaction and preparing it for analysis.

  • Analysis:

    • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor the disappearance of the parent compound's mass peak over time.

  • Data Interpretation:

    • Plot the natural log of the remaining parent compound concentration versus time.

    • The data should fit a pseudo-first-order kinetic model. The slope of the line is the negative of the observed rate constant (k_obs).

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k_obs. This value provides a quantitative measure of intrinsic reactivity.

Protocol 2: Target Engagement & Potency (k_inact/K_I Determination)

Expertise & Causality: A simple IC50 value is insufficient for characterizing a covalent inhibitor because the inhibition is time-dependent. The gold standard is the second-order rate constant, k_inact/K_I, which represents the efficiency of covalent modification.[6] This parameter combines the initial non-covalent binding affinity (K_I) and the maximal rate of inactivation (k_inact). A higher k_inact/K_I value indicates a more efficient inhibitor. This protocol uses a continuous enzyme activity assay, often referred to as the Kitz-Wilson method, to determine this crucial parameter.[21]

Methodology:

  • Assay Setup:

    • This protocol assumes a continuous-read assay for your target enzyme (e.g., a kinase assay using a fluorescent peptide substrate).

    • In a 96- or 384-well plate, add a fixed concentration of the target enzyme in assay buffer.

    • Add varying concentrations of the covalent inhibitor (e.g., a 2-fold serial dilution series). It is critical to include a vehicle control (DMSO only).

    • Pre-incubate the enzyme and inhibitor for different, precisely timed intervals (e.g., 0, 5, 10, 20, 30 minutes) at a controlled temperature. The choice of pre-incubation times should be guided by the inhibitor's expected reactivity.

  • Initiation of Enzymatic Reaction:

    • After each pre-incubation period, initiate the enzymatic reaction by adding the substrate (and co-factors like ATP for kinases).

    • Immediately begin monitoring the reaction progress (e.g., fluorescence increase) using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity from the linear portion of the progress curve.

    • For each pre-incubation time point, plot the percentage of remaining enzyme activity against the inhibitor concentration to determine an IC50 value. You will observe that the IC50 value decreases with longer pre-incubation times, a hallmark of covalent inhibition.

    • To determine k_inact/K_I, plot the natural log of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this line is the negative of the observed rate of inactivation (k_obs).

    • Finally, plot k_obs versus the inhibitor concentration ([I]). The slope of this line is k_inact/K_I. This plot should be linear if [I] << K_I.

Trustworthiness Check: A key control is to synthesize a non-covalent analog of the test compound (e.g., where the double bond of the acrylamide is reduced). This analog should show a time-independent IC50, confirming that the time-dependency observed with the warhead-containing compound is due to covalent bond formation.[22]

Protocol 3: Proteome-Wide Selectivity Profiling

Expertise & Causality: High on-target potency is meaningless if the compound indiscriminately modifies numerous other proteins. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of a covalent inhibitor across the entire proteome in a native biological system.[15] In a competitive ABPP experiment, we measure the ability of our inhibitor to compete with a broad-spectrum, ABP for binding to target enzymes.

Methodology (Conceptual Overview):

  • System Preparation: Prepare cell lysates or live cells that represent the biological system of interest.

  • Competitive Incubation: Treat the proteome with varying concentrations of your test inhibitor (e.g., the 5-acetamidothiophene-2-sulfonyl fluoride compound).

  • Probe Labeling: Add a broad-spectrum Activity-Based Probe (ABP) that is tagged with a reporter (like biotin or a fluorophore). This probe will react with the active sites of a large family of enzymes (e.g., serine hydrolases, kinases).

  • Analysis:

    • If using a fluorescent probe, the proteome is separated by SDS-PAGE, and labeled proteins are visualized by in-gel fluorescence scanning. A decrease in fluorescence for a specific protein band indicates that your inhibitor has blocked the ABP from binding, thus identifying it as a target.

    • If using a biotin probe, probe-labeled proteins are enriched on avidin beads, digested into peptides, and identified and quantified by LC-MS/MS. This provides a comprehensive, proteome-wide map of your inhibitor's targets and their corresponding potencies.

G cluster_0 Control (No Inhibitor) cluster_1 Test Condition (+ Inhibitor) Enzyme_A Target Enzyme (Active) Labeled_A Labeled Enzyme Enzyme_A->Labeled_A + Probe_A Tagged ABP Signal Strong Signal Labeled_A->Signal Enzyme_B Target Enzyme Blocked Blocked Enzyme Enzyme_B->Blocked + Inhibitor Inhibitor NoSignal Reduced/No Signal Blocked->NoSignal + Probe_B Tagged ABP

Figure 3. Principle of competitive Activity-Based Protein Profiling (ABPP).

Conclusion and Future Perspectives

The choice between an acrylamide and a sulfonyl fluoride warhead is not a matter of one being universally superior. Instead, it is a strategic decision based on the specific biological question and the nature of the target protein.

  • Acrylamides remain the go-to choice for targeting accessible cysteines, backed by a wealth of precedent and a predictable reactivity profile.[5] Their development is often more straightforward for well-validated cysteine-containing targets.

  • 5-Acetamidothiophene-2-sulfonyl fluoride and other SFs represent a crucial expansion of the covalent inhibitor toolkit.[8][9] They are the logical choice when a target lacks a tractable cysteine or when seeking to engage alternative nucleophiles like lysine or tyrosine to achieve novel selectivity profiles.[7][16]

The rigorous, multi-step benchmarking process outlined in this guide—from measuring intrinsic reactivity with GSH to assessing proteome-wide selectivity with ABPP—is critical for de-risking covalent inhibitor programs.[4][15][23] By systematically evaluating warhead performance, researchers can move beyond established templates and rationally design the next generation of highly potent and selective covalent medicines tailored to conquer the most challenging disease targets.

References

  • Pitfalls and considerations in determining the potency and mutant selectivity of covalent epidermal growth factor receptor inhibitors. (URL: )
  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (URL: )
  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. (URL: )
  • A Study of the Reactivity of S(VI)
  • Covalent inhibitors: a rational approach to drug discovery - RSC Publishing. (URL: )
  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (URL: )
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC. (URL: )
  • CovDocker: Benchmarking Covalent Drug Design with Tasks, Datasets, and Solutions | Request PDF - ResearchG
  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. (URL: )
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads - PubMed. (URL: )
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI. (URL: )
  • Covalent Inhibitors: To Infinity and Beyond | Journal of Medicinal Chemistry. (URL: )
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (URL: )
  • Recent advances in the design of small molecular drugs with acrylamides covalent warheads | Request PDF - ResearchG
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (URL: )
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. (URL: )
  • CovDocker: Benchmarking Covalent Drug Design with Tasks, D
  • Benchmarking in Vitro Covalent Binding Burden As a Tool To Assess Potential Toxicity Caused by Nonspecific Covalent Binding of Covalent Drugs - ResearchG
  • Recent advances in the development of covalent inhibitors - PMC - NIH. (URL: )
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (URL: )
  • CovDocker: Benchmarking Covalent Drug Design with Tasks, D
  • CovDocker: Benchmarking Covalent Drug Design with Tasks, D
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC. (URL: )
  • Exploring 2‐Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK - ePrints Soton. (URL: )
  • Illuminating the Bond: A Comparative Guide to Validating the Covalent Modification of LAR by Illudalic Acid - Benchchem. (URL: )
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC - NIH. (URL: )
  • (PDF)
  • Electrophilic warheads in covalent drug discovery: an overview - CoLab. (URL: )
  • Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story | Request PDF - ResearchG
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (URL: )
  • Medicinal Chemistry and Chemical Biology Highlights - CHIMIA. (URL: )
  • An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Satur
  • Design, synthesis, and anti-fungicidal activities of sulfonyl fluoride functionalized SDHI analogs against plant p
  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR | bioRxiv. (URL: )

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